Thymopoietin II (33-36)
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Overview
Description
Thymopoietin II (33-36) is a peptide fragment derived from the larger thymopoietin protein, which is a polypeptide hormone produced by the thymusThymopoietin plays a crucial role in the immune system by influencing the differentiation and function of T cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymopoietin II (33-36) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically starts with the attachment of the C-terminal amino acid (tyrosine) to the resin, followed by the stepwise addition of the remaining amino acids (valine, aspartic acid, lysine, and arginine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of thymopoietin II (33-36) involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide fragment .
Chemical Reactions Analysis
Types of Reactions: Thymopoietin II (33-36) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid side chains.
Common Reagents and Conditions:
Peptide Bond Formation: Coupling reagents like DIC and HOBt are commonly used.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Oxidation: Hydrogen peroxide can oxidize methionine residues.
Reduction: Dithiothreitol (DTT) can reduce disulfide bonds.
Major Products: The major product of these reactions is the peptide fragment thymopoietin II (33-36) itself, with potential modifications depending on the specific reaction conditions .
Scientific Research Applications
Thymopoietin II (33-36) has several scientific research applications:
Immunology: It is used to study T cell differentiation and function. .
Medicine: Thymopoietin II (33-36) has been investigated for its therapeutic potential in treating autoimmune diseases, chronic lymphocytic leukemia, rheumatoid arthritis, and acquired immunodeficiency syndrome (AIDS)
Mechanism of Action
Thymopoietin II (33-36) exerts its effects by binding to specific receptors on T cells, leading to the activation of intracellular signaling pathways. This binding increases intracellular cyclic guanosine monophosphate (cGMP) levels, which in turn modulates T cell differentiation and function. The peptide’s immunoregulatory actions are mediated through these molecular targets and pathways .
Comparison with Similar Compounds
Thymopoietin I: Another peptide derived from thymopoietin, with similar immunoregulatory properties.
Splenopentin: A peptide similar to thymopoietin II (33-36), differing only in one amino acid residue (glutamic acid instead of aspartic acid).
Uniqueness: Thymopoietin II (33-36) is unique due to its specific amino acid sequence, which confers distinct biological activities. It has been shown to effectively restore T cell function in various immunological disorders, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C24H37N5O8 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(2,6-diaminohexanoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C24H37N5O8/c1-13(2)20(23(35)28-18(24(36)37)11-14-6-8-15(30)9-7-14)29-22(34)17(12-19(31)32)27-21(33)16(26)5-3-4-10-25/h6-9,13,16-18,20,30H,3-5,10-12,25-26H2,1-2H3,(H,27,33)(H,28,35)(H,29,34)(H,31,32)(H,36,37) |
InChI Key |
NOUIAHOPEGZYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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